molecular formula C6H8BrNO2S B1314971 Ethyl thiazole-4-carboxylate hydrobromide CAS No. 6898-57-3

Ethyl thiazole-4-carboxylate hydrobromide

Cat. No.: B1314971
CAS No.: 6898-57-3
M. Wt: 238.1 g/mol
InChI Key: GUSIQENGZKBMLX-UHFFFAOYSA-N
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Description

Ethyl thiazole-4-carboxylate hydrobromide is a chemical compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research due to its unique chemical properties.

Scientific Research Applications

Ethyl thiazole-4-carboxylate hydrobromide has a wide range of applications in scientific research:

Safety and Hazards

Ethyl thiazole-4-carboxylate hydrobromide is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P260 and P280 .

Mechanism of Action

Target of Action

Ethyl thiazole-4-carboxylate hydrobromide is a synthetic compound that primarily targets DNA in cancer cells . By binding to DNA, it inhibits the synthesis of proteins, which is crucial for the growth and proliferation of cancer cells .

Mode of Action

Upon entering the cell, this compound binds to the DNA, thereby inhibiting the synthesis of proteins . This disruption in protein synthesis leads to a significant reduction in the growth of cancer cells . It has been shown to have significant cytotoxicity in k562 cells, which may be due to its inhibition of protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . By binding to DNA, it prevents the transcription and translation processes, thereby inhibiting the production of proteins necessary for cell growth and division . This leads to a decrease in the proliferation of cancer cells .

Pharmacokinetics

Its ability to inhibit the growth of cancer cells suggests that it may have good bioavailability and can effectively reach its target sites within the body .

Result of Action

The result of this compound’s action is a significant reduction in the growth and proliferation of cancer cells . By inhibiting protein synthesis, it disrupts the normal cell cycle, leading to cell death or apoptosis . This results in a decrease in the size and number of cancerous tumors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level, temperature, and presence of other substances in the body can affect the compound’s stability, efficacy, and action . .

Biochemical Analysis

Biochemical Properties

Ethyl thiazole-4-carboxylate hydrobromide plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit the growth of cancer cells by binding to DNA and inhibiting protein synthesis . This compound exhibits significant cytotoxicity in k562 cells, which may be attributed to its inhibition of protein synthesis . The interactions between this compound and biomolecules are primarily characterized by its binding affinity and inhibitory effects.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which leads to cytotoxicity in cancer cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its ability to bind to DNA and inhibit protein synthesis can disrupt normal cellular functions and lead to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to DNA, inhibiting the synthesis of proteins, which is crucial for cell survival . The inhibition of protein synthesis disrupts cellular processes and leads to cytotoxic effects, particularly in cancer cells . Additionally, this compound may interact with specific enzymes, further influencing its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound maintains its cytotoxic effects over extended periods, indicating its stability in laboratory conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell growth . At higher doses, it may cause toxic or adverse effects, including significant cytotoxicity . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in inhibiting protein synthesis suggests that it may affect metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can influence its metabolic activity and overall biochemical properties.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding its transport and distribution mechanisms is crucial for determining its efficacy and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl thiazole-4-carboxylate hydrobromide can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea in ethanol. The reaction mixture is refluxed for 24 hours, and the progress is monitored using thin-layer chromatography (TLC) with a solvent system of petroleum ether and ethyl acetate in a 1:3 ratio .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl thiazole-4-carboxylate hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups.

Comparison with Similar Compounds

Ethyl thiazole-4-carboxylate hydrobromide can be compared with other thiazole derivatives, such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the thiazole family of compounds.

Properties

IUPAC Name

ethyl 1,3-thiazole-4-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.BrH/c1-2-9-6(8)5-3-10-4-7-5;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSIQENGZKBMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC=N1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480095
Record name Ethyl thiazole-4-carboxylate hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6898-57-3
Record name Ethyl thiazole-4-carboxylate hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.